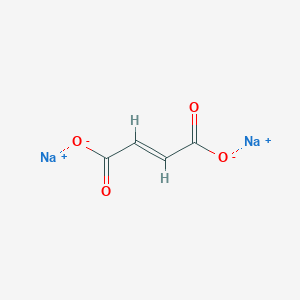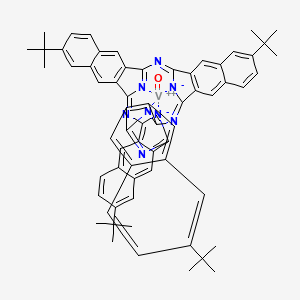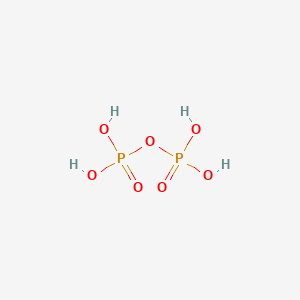
Phosphonic acid diphenyl
Overview
Description
Phosphonic acid diphenyl is a useful research compound. Its molecular formula is C12H11O3P and its molecular weight is 234.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Synthesis and Applications
- Phosphonic acid diphenyl derivatives are used in synthesizing functionalized polymers like phenylphosphonic acid functionalized poly[aryloxyphosphazenes]. These polymers have potential applications in proton-conducting membranes for fuel cells (Allcock, Hofmann, Ambler, & Morford, 2002).
Materials Science and Surface Functionalization
- Phosphonic acids, including those with diphenyl derivatives, play a significant role in materials science. They are used for surface functionalization, in the design of supramolecular or hybrid materials, and in the functionalization of surfaces, which finds applications in various fields like chemistry, biology, and physics (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Chelating Systems and Metal Recovery
- Diphenylphosphonate derivatives are used in creating chelating systems for the potential recovery of strategic metals. Such systems have implications in environmental chemistry and resource recovery (Dougourikoye et al., 2020).
Nanomaterials and Optoelectronic Devices
- Phosphonic acids, including diphenyl phosphonic acid, are increasingly used in the synthesis of nanomaterials and the development of optoelectronic devices. They are essential in controlling surface and interface properties in these applications (Guerrero et al., 2013).
Bioactive Compounds and Medical Imaging
- Diphenylphosphonate derivatives are explored in the synthesis of bioactive compounds, which can be used in medical imaging and as phosphoantigens. This highlights the intersection of phosphonic acid derivatives with biomedicine and pharmaceuticals (Sevrain et al., 2017).
Radiopharmaceutical Applications
- Certain diphenylphosphonate compounds have been studied for their use in radiopharmaceuticals, particularly for bone metastases therapy. These studies focus on the chelating properties of phosphonates with therapeutic radiometals (Lungu et al., 2007).
Antitumor Agents
- Research on aminophosphonic acids and derivatives, including those based on diphenyl phosphonates, has shown potential in developing new antitumor agents. These compounds exhibit strong antiproliferative effects against certain cancer cell lines (Iwanejko et al., 2020).
Catalysis and Chemical Reactions
- Phosphonic acid derivatives are used in catalysis, influencing various chemical reactions. For instance, their application in Lewis acid catalyzed synthesis broadens the scope of reactions, allowing for new synthetic pathways (Veken et al., 2004).
properties
IUPAC Name |
phenoxyphosphonoyloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11O3P/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBPILLJZSJJRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4712-55-4 | |
| Record name | Diphenyl phosphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4712-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1R,2R)-2-azaniumylcyclohexyl]azanium;(2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B7801580.png)










